molecular formula C4H8N4O2 B030178 1,4-Dinitrosopiperazine CAS No. 140-79-4

1,4-Dinitrosopiperazine

Cat. No.: B030178
CAS No.: 140-79-4
M. Wt: 144.13 g/mol
InChI Key: WNSYEWGYAFFSSQ-UHFFFAOYSA-N
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Description

1,4-Dinitrosopiperazine is a chemical compound with the molecular formula C4H8N4O2. It is a derivative of piperazine, where two nitroso groups are attached to the nitrogen atoms in the piperazine ring. This compound is known for its potential carcinogenic properties and is often studied in the context of environmental and health sciences.

Preparation Methods

1,4-Dinitrosopiperazine can be synthesized through various methods. One common synthetic route involves the nitrosation of piperazine. This process typically uses nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .

In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. These methods often include the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

1,4-Dinitrosopiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can lead to the formation of piperazine derivatives. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: The nitroso groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields nitro compounds, while reduction results in amine derivatives .

Scientific Research Applications

1,4-Dinitrosopiperazine has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of nitroso compounds in various chemical reactions.

    Biology: In biological research, this compound is used to investigate its effects on cellular processes and its potential role as a carcinogen.

    Medicine: Although not used therapeutically, this compound is studied for its potential toxicological effects.

    Industry: In industrial applications, this compound is used to study the stability and degradation pathways of nitroso compounds.

Comparison with Similar Compounds

1,4-Dinitrosopiperazine is similar to other nitrosamines and nitramines, such as N-nitrosodimethylamine and N-nitrosodiethylamine. it is unique in its structure, having two nitroso groups attached to a piperazine ring. This structural feature contributes to its distinct chemical reactivity and biological effects .

Similar compounds include:

These compounds share some chemical properties with this compound but differ in their specific reactivity and biological effects.

Properties

IUPAC Name

1,4-dinitrosopiperazine
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InChI

InChI=1S/C4H8N4O2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H2
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InChI Key

WNSYEWGYAFFSSQ-UHFFFAOYSA-N
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Canonical SMILES

C1CN(CCN1N=O)N=O
Source PubChem
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Molecular Formula

C4H8N4O2
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DSSTOX Substance ID

DTXSID0020527
Record name Dinitrosopiperazine
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Molecular Weight

144.13 g/mol
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Physical Description

Pale yellow solid; [HSDB]
Record name 1,4-Dinitrosopiperazine
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Solubility

SLIGHTLY SOL IN WATER, ACETONE; VERY SOL IN HOT ALCOHOL
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Vapor Pressure

0.00019 [mmHg]
Record name 1,4-Dinitrosopiperazine
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Color/Form

PALE YELLOW PLATES FROM WATER

CAS No.

140-79-4
Record name N,N′-Dinitrosopiperazine
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Melting Point

158 °C
Record name 1,4-DINITROSOPIPERAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What types of tumors does 1,4-dinitrosopiperazine induce in animal models?

A1: Studies have shown that this compound acts as a carcinogen in animal models. In rats, chronic administration through drinking water primarily induces tumors in the nasal cavity, including adenocarcinomas, adenosquamous cell carcinomas, and undifferentiated carcinomas []. The esophageal tract is another target, with studies showing the development of esophageal tumors in rats after exposure to DNPI [].

Q2: How does the carcinogenicity of this compound compare to other nitrosamines?

A2: Research suggests that this compound demonstrates significant mutagenicity, though generally lower than its N-nitrosamine counterparts. In vitro assays comparing the mutagenicity of various nitrosamines and nitramines revealed that while DNPI exhibited mutagenic properties, it was less potent than N-nitrosodimethylamine (NDMA) and N-nitrosomorpholine [].

Q3: Are there any specific anatomical sites within the nasal cavity where DNPI-induced tumors are more likely to develop?

A3: Yes, research indicates that different histological types of DNPI-induced lesions tend to exhibit site specificity within the nasal cavity. For instance, nodular hyperplasia, considered a precursor to carcinoma, is predominantly found in the ethmoturbinate. In contrast, papillary hyperplasia and papillomas are more frequently observed in the nasoturbinate and maxilloturbinate regions [].

Q4: Has this compound shown any gender-specific effects in carcinogenicity studies?

A4: Yes, studies using mice models revealed a gender difference in susceptibility to DNPI. Male mice exhibited higher sensitivity to the carcinogenic effects of DNPI compared to female mice. Interestingly, female mice exposed to DNPI developed reticular cell neoplasm Type A of the uterus, with a higher incidence observed in the group receiving DNPI alone compared to the group receiving DNPI in combination with a saccharin-coated betel nut diet [].

Q5: How does this compound's chemical structure contribute to its properties?

A5: Computational studies provide valuable insights into the relationship between the structure and properties of DNPI. These studies delve into various aspects of DNPI, including its structural characteristics, vibrational assignments, chemical shifts, and electronic properties. By exploring donor-acceptor interactions, Mulliken atomic charges, and the molecular electrostatic potential surface (MESP), researchers can gain a deeper understanding of DNPI's behavior and its potential applications in various chemical contexts [, ].

Q6: Beyond its carcinogenic properties, what other biological effects does this compound exhibit?

A6: this compound has been shown to induce clastogenic activity, a type of genetic damage, in both Ehrlich ascites tumor cells and bone marrow cells of mice []. This finding underscores the potential genotoxic effects of DNPI beyond its established carcinogenicity.

Q7: Can this compound be formed in vivo, and if so, how?

A7: Research suggests that the formation of this compound can occur in vivo, particularly in the context of nitrate exposure. One study investigated the renal excretion of DNPI in dogs as a potential indicator of in vivo nitrosamine formation []. While the specifics of this formation process require further investigation, this finding highlights the potential for endogenous DNPI synthesis under specific conditions.

Q8: How is this compound synthesized in a laboratory setting?

A8: One established method for the synthesis of this compound involves the use of dinitrogen tetraoxide. This reagent facilitates the nitrosolysis of aliphatic tertiary amines, leading to the formation of nitrosamines like DNPI. This reaction typically occurs in carbon tetrachloride at temperatures ranging from 0 to 45 °C [].

Q9: What are the implications of this compound formation in amine-based carbon capture and storage?

A9: Amine-based carbon capture and storage technologies, while promising for mitigating CO2 emissions, face concerns regarding the potential formation of harmful byproducts like N-nitrosamines and N-nitramines. The presence of NOx in flue gas, when reacting with amines used in these technologies, can lead to the formation of DNPI, posing potential risks to air and water quality [].

Q10: What analytical techniques are employed to study this compound?

A10: Various analytical techniques are used to study and characterize this compound, including spectroscopic methods. The structure of DNPI has been elucidated using techniques like X-ray crystallography, providing insights into its molecular geometry [].

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